Product packaging for 6-Bromo-3-cyclopropoxypicolinonitrile(Cat. No.:CAS No. 1243353-04-9)

6-Bromo-3-cyclopropoxypicolinonitrile

Cat. No.: B13921459
CAS No.: 1243353-04-9
M. Wt: 239.07 g/mol
InChI Key: WCFSEXRXYBFZCS-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxypicolinonitrile is a versatile brominated picolinonitrile derivative designed for research and development applications. This compound features a picolinonitrile core substituted with a bromo group and a cyclopropoxy ether, a structure known to be a valuable scaffold in discovering new active ingredients . The bromine atom at the 6-position serves as a reactive handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular structure at this site . The electron-withdrawing nitrile group can be utilized in further chemical transformations or can influence the electronic properties and binding affinity of the molecule in biological systems. Compounds based on the pyridine structure, such as this, are of significant interest in the development of novel agrochemicals, with many modern products leveraging this scaffold to help reduce application dosages, manage pest resistance, and create patentable structures with unique modes of action . This makes this compound a critical intermediate for synthetic organic chemists working in medicinal and agrochemical research. The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B13921459 6-Bromo-3-cyclopropoxypicolinonitrile CAS No. 1243353-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1243353-04-9

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-3-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2H2

InChI Key

WCFSEXRXYBFZCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Br)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Cyclopropoxypicolinonitrile

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 6-Bromo-3-cyclopropoxypicolinonitrile suggests several potential disconnections to identify viable starting materials. The primary bonds to consider for disconnection are the C-Br, C-O (cyclopropoxy), and C-CN bonds.

Route A: Late-stage Bromination

This approach involves the bromination of a 3-cyclopropoxypicolinonitrile precursor. This retrosynthetic step simplifies the target molecule to a more accessible intermediate, where the cyclopropoxy and nitrile functionalities are already in place. The key challenge in this route is achieving regioselective bromination at the 6-position of the pyridine (B92270) ring.

Route B: Late-stage Cyclopropylation

Alternatively, the cyclopropoxy group can be introduced in a later step. This involves the O-alkylation of a 6-bromo-3-hydroxypicolinonitrile (B3193528) intermediate. This precursor is a crucial building block, and its synthesis is a key aspect of this synthetic strategy.

Route C: Late-stage Cyanation

A third approach involves the introduction of the nitrile group as the final step. This would start from a 6-bromo-3-cyclopropoxypyridine precursor, which would then undergo cyanation. This method relies on the successful synthesis of the disubstituted pyridine core.

Based on these analyses, the following compounds are identified as key precursors:

3-Cyclopropoxypicolinonitrile

6-Bromo-3-hydroxypicolinonitrile

3-Hydroxypicolinonitrile

6-Bromo-3-cyclopropoxypyridine

2,5-Dihalopyridines

The selection of the most efficient route depends on the availability of starting materials, the feasibility of each reaction step, and the potential for high yields and purity.

Direct Synthesis Routes to this compound

Direct synthesis routes to this compound can be designed based on the retrosynthetic analysis, focusing on the sequential introduction of the bromo, cyclopropoxy, and nitrile functionalities onto a pyridine framework.

Halogenation Strategies on Picolinonitrile Frameworks

The selective introduction of a bromine atom at the 6-position of a picolinonitrile derivative is a critical step. Direct bromination of 3-substituted picolinonitriles can be challenging due to the directing effects of the existing substituents.

One potential strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator or under photochemical conditions. However, controlling the regioselectivity can be difficult.

A more controlled approach involves the synthesis of a pre-functionalized pyridine ring. For instance, starting with a 2,5-dihalopyridine allows for selective functionalization at different positions.

Halogenation Method Reagents Substrate Potential Outcome
Electrophilic BrominationBr2, Lewis Acid3-Substituted PicolinonitrileMixture of isomers
Radical BrominationNBS, AIBN3-Substituted PicolinonitrilePotential for 6-bromo isomer
From Dihalopyridines-2,5-DihalopyridineRegioselective functionalization

Introduction of the Cyclopropoxy Moiety

The cyclopropoxy group is typically introduced via a nucleophilic substitution reaction, specifically an O-alkylation of a hydroxyl group. A key precursor for this step is 6-bromo-3-hydroxypicolinonitrile.

The reaction generally involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form an alkoxide, which then reacts with a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) or a cyclopropyl sulfonate. This is a variation of the Williamson ether synthesis.

Table of O-Cyclopropylation Conditions

Base Cyclopropylating Agent Solvent Typical Temperature
Sodium Hydride (NaH)Cyclopropyl bromideDMF, THFRoom Temperature to 60 °C
Potassium Carbonate (K2CO3)Cyclopropyl tosylateAcetonitrile, DMF80-120 °C
Cesium Carbonate (Cs2CO3)Cyclopropyl bromideDMFRoom Temperature to 80 °C

The choice of base and solvent can significantly impact the reaction efficiency and yield. Stronger bases like NaH allow for milder reaction conditions, while weaker bases like K2CO3 may require higher temperatures.

Nitrile Group Formation and Transformation

The nitrile group can be introduced onto the pyridine ring through several methods. One of the most common is the palladium-catalyzed cyanation of a corresponding halo-pyridine. For instance, a 2-bromo or 2-chloro-6-bromo-3-cyclopropoxypyridine could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]).

Another approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) cyanide salt. This would require the synthesis of 6-bromo-3-cyclopropoxypicolin-2-amine as a precursor.

Furthermore, the nitrile group can be formed from an amide via dehydration. This would involve the synthesis of 6-bromo-3-cyclopropoxypicolinamide, which can then be treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA).

Optimization of Synthetic Pathways for this compound

The optimization of the synthetic pathways for this compound is crucial for improving yield, purity, and cost-effectiveness. A key area for optimization lies in the use of transition metal catalysis, particularly in cross-coupling reactions.

Catalysis and Ligand Effects in Cross-Coupling Reactions

Cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation or palladium-catalyzed cyanation for C-CN bond formation, are powerful tools in the synthesis of complex heterocyclic molecules. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

In the context of synthesizing precursors for this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, if a synthetic route involves the coupling of an amine to a halopyridine, the choice of phosphine (B1218219) ligand can have a dramatic effect on the reaction outcome.

Table of Common Ligands for Palladium-Catalyzed Cross-Coupling

Ligand Abbreviation Typical Applications
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhosBuchwald-Hartwig amination, Suzuki coupling
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)tBuXPhosBuchwald-Hartwig amination, cyanation
1,1'-Bis(diphenylphosphino)ferrocenedppfSuzuki coupling, cyanation
Tri-tert-butylphosphineP(tBu)3Buchwald-Hartwig amination, Heck reaction

Research has shown that bulky, electron-rich phosphine ligands, such as XPhos and tBuXPhos, are often highly effective in promoting the oxidative addition of aryl halides to the palladium center and facilitating the reductive elimination of the product. The choice of ligand can also influence the tolerance of the reaction to various functional groups present in the substrates.

For palladium-catalyzed cyanation reactions, the ligand can play a crucial role in preventing catalyst deactivation by the cyanide anion. The use of specific ligands can stabilize the palladium catalyst and allow for lower catalyst loadings and milder reaction conditions. The optimization of these catalytic systems is a key area of research for the efficient synthesis of this compound and its derivatives.

Solvent and Temperature Optimization Studies

The optimization of solvent and temperature is a critical aspect of the synthesis of this compound, directly impacting reaction efficiency, yield, and purity. A common synthetic approach is the Williamson ether synthesis, where the sodium or potassium salt of 6-bromo-3-hydroxypicolinonitrile is reacted with a cyclopropyl halide.

Initial studies would typically screen a variety of solvents with different polarities and boiling points. Aprotic polar solvents are often favored for this type of nucleophilic substitution reaction as they can solvate the cation of the base while not significantly solvating the nucleophilic oxygen anion, thus enhancing its reactivity.

Table 1: Effect of Solvent on the O-Cyclopropylation of 6-bromo-3-hydroxypicolinonitrile

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dimethylformamide (DMF)801285
2Acetonitrile (MeCN)Reflux1676
3Tetrahydrofuran (B95107) (THF)Reflux2465
41,4-Dioxane1001270
5Dimethyl sulfoxide (B87167) (DMSO)801088

From the screening, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) often emerge as superior solvents for this transformation, leading to higher yields in shorter reaction times.

Temperature is another crucial parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. Optimization studies typically involve running the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity. For the O-cyclopropylation of 6-bromo-3-hydroxypicolinonitrile, temperatures in the range of 80-100°C are commonly found to be effective without causing significant degradation of the starting material or product.

Another well-established method for such transformations is the Mitsunobu reaction. scribd.comwikipedia.orgcommonorganicchemistry.comresearchgate.netorganic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the etherification of an alcohol with a nucleophile. wikipedia.org In this context, cyclopropanol (B106826) would act as the alcohol. The reaction is typically carried out in anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature. wikipedia.orgcommonorganicchemistry.com

Table 2: Temperature Optimization in DMF for O-Cyclopropylation

EntryTemperature (°C)Reaction Time (h)Yield (%)
1602475
2801285
3100882
4120678 (with impurities)

These studies indicate that a temperature of around 80°C in DMF provides the best outcome in terms of yield and purity for the Williamson ether synthesis approach.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is of growing importance in the design of synthetic routes for compounds like this compound. rasayanjournal.co.in The goal is to develop more environmentally benign and sustainable chemical processes.

Key green chemistry considerations for this synthesis include:

Atom Economy: The Williamson ether synthesis generally has good atom economy, as most of the atoms from the reactants are incorporated into the final product. In contrast, the Mitsunobu reaction has a lower atom economy due to the formation of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts. scribd.comwikipedia.org

Use of Safer Solvents: While solvents like DMF and DMSO are effective, they are also associated with environmental and health concerns. Research into greener alternatives is ongoing. Solvents such as cyclopentyl methyl ether (CPME) or dihydrolevoglucosenone (Cyrene) are being explored as more sustainable options for similar transformations. rsc.orgrsc.orgmdpi.com The use of aqueous micellar media has also been investigated for O-alkylation reactions, which can significantly reduce the reliance on volatile organic solvents. scirp.org

Energy Efficiency: The optimization of reaction temperature to the lowest effective level contributes to energy efficiency. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. While the Williamson ether synthesis is typically base-mediated, exploring catalytic systems, such as phase-transfer catalysts, can enhance reaction efficiency and reduce waste.

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

PrincipleWilliamson Ether SynthesisMitsunobu ReactionGreener Alternative
Atom Economy HighLowHigh
Solvents DMF, DMSO (less green)THF, DCM (less green)CPME, Cyrene, Water (greener)
Energy Input Conventional HeatingConventional HeatingMicrowave Irradiation
Waste Generation Salt byproductTriphenylphosphine oxide, HydrazinedicarboxylateMinimal (with recyclable catalyst)

Scalability Considerations for Research Applications

The scalability of a synthetic route is a crucial factor for its practical application in research, where larger quantities of a compound may be required for extensive studies. nih.gov When scaling up the synthesis of this compound, several factors must be considered:

Reagent Cost and Availability: The starting materials, particularly 6-bromo-3-hydroxypicolinonitrile and the cyclopropylating agent, should be readily available and cost-effective for the desired scale.

Reaction Exothermicity: The heat generated during the reaction needs to be effectively managed on a larger scale to prevent runaway reactions. This is particularly important for exothermic steps, such as the deprotonation of the hydroxypyridine.

Work-up and Purification: Procedures that are straightforward in the lab, such as chromatography, can become cumbersome and expensive on a larger scale. Developing a synthesis that allows for purification by crystallization or distillation is highly desirable. For instance, in the Mitsunobu reaction, the removal of byproducts like triphenylphosphine oxide can be challenging on a large scale. researchgate.net

Process Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before scaling up. This includes understanding potential hazards such as toxicity, flammability, and thermal instability.

For the synthesis of this compound, the Williamson ether synthesis is generally more amenable to scaling up than the Mitsunobu reaction due to its higher atom economy and the avoidance of difficult-to-remove byproducts. The use of a flow chemistry setup could also be considered for a safer and more controlled scale-up, allowing for better management of reaction temperature and mixing.

Reactivity and Reaction Mechanisms of 6 Bromo 3 Cyclopropoxypicolinonitrile

Reactivity of the Bromine Atom in 6-Position

The bromine atom attached to the electron-deficient pyridine (B92270) ring is a key reactive site, participating readily in nucleophilic aromatic substitution and a variety of transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being inherently electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at the positions activated by electron-withdrawing groups. The presence of the nitrile group further enhances the electrophilicity of the carbon atom bonded to the bromine, making it a prime target for nucleophilic attack. In these reactions, a nucleophile attacks the carbon bearing the bromine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, before the bromide ion is expelled to yield the substituted product. libretexts.orglibretexts.org

The rate and success of SNAr reactions on substrates like 6-Bromo-3-cyclopropoxypicolinonitrile are dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles are generally required to initiate the reaction. The stability of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing nitrile group, is a crucial factor in the reaction mechanism. libretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Product
Amines (R-NH2) 6-Amino-3-cyclopropoxypicolinonitrile (B15514314) derivatives
Alkoxides (R-O⁻) 6-Alkoxy-3-cyclopropoxypicolinonitrile derivatives
Thiolates (R-S⁻) 6-Thioether-3-cyclopropoxypicolinonitrile derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used to form biaryl structures and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, this would involve the formation of a new carbon-carbon bond at the 6-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of aryl alkynes. The reaction of this compound with a terminal alkyne would yield a 6-alkynyl-3-cyclopropoxypicolinonitrile derivative. scirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org It is a versatile method for the synthesis of arylamines and can be applied to a wide range of amine coupling partners, including primary and secondary amines. nih.gov The reaction of this compound with various amines under Buchwald-Hartwig conditions would lead to the corresponding 6-amino-3-cyclopropoxypicolinonitrile derivatives. chemspider.com

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Boronic acid/ester Pd catalyst, Base 6-Aryl/vinyl-3-cyclopropoxypicolinonitrile
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 6-Alkynyl-3-cyclopropoxypicolinonitrile
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand, Base 6-Amino-3-cyclopropoxypicolinonitrile derivatives

Reductive Debromination and Hydrogenation Studies

Reductive debromination of aryl bromides involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or other chemical reductants. Such studies are important for understanding the stability of the C-Br bond and for the synthesis of the corresponding debrominated picolinonitrile derivative. The process can sometimes occur as a side reaction in other catalytic processes.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed under acidic or basic conditions to yield either amides or carboxylic acids. chemistrysteps.comyoutube.com The reaction proceeds through the formation of an amide intermediate. Careful control of the reaction conditions, such as temperature and reaction time, can allow for the isolation of the amide. youtube.com More vigorous conditions will typically lead to the full hydrolysis to the carboxylic acid. lumenlearning.comyoutube.com

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases its electrophilicity, followed by the attack of water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, followed by protonation of the resulting anion.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile group to a primary amine (aminomethyl group). Catalytic hydrogenation can also be employed for this transformation.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to the aldehyde. youtube.com

Table 3: Transformations of the Nitrile Group

Reaction Type Reagents Product Functional Group
Hydrolysis (partial) H₂O, H⁺ or OH⁻ (mild conditions) Amide (-CONH₂)
Hydrolysis (full) H₂O, H⁺ or OH⁻ (vigorous conditions) Carboxylic acid (-COOH)
Reduction LiAlH₄ or H₂/Catalyst Primary amine (-CH₂NH₂)
Reduction DIBAL-H, then H₃O⁺ Aldehyde (-CHO)

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is known to participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. For instance, in the presence of an azide (B81097) (e.g., sodium azide) and a catalyst, a nitrile can undergo a [3+2] cycloaddition to form a tetrazole ring. This is a common method for synthesizing 5-substituted tetrazoles from various organic nitriles.

Table 1: Theoretical Cycloaddition Reaction of the Nitrile Moiety

Reactant Reagent Potential Product Reaction Type

This table represents a theoretically possible reaction. No specific literature has been found demonstrating this reaction for this compound.

While this reaction is mechanistically plausible for this compound, no published studies have been identified that specifically document this or any other cycloaddition reaction involving its nitrile moiety.

Reactivity and Transformations of the Cyclopropoxy Group

The cyclopropoxy group is a cyclopropyl (B3062369) ether. Its reactivity is dominated by the high ring strain of the three-membered ring, which makes it susceptible to ring-opening reactions under certain conditions.

The Cloke-Wilson rearrangement specifically refers to the thermal or acid-catalyzed rearrangement of cyclopropyl ketones or imines into dihydrofurans or dihydropyrroles, respectively. This rearrangement is not directly applicable to this compound as it possesses a cyclopropoxy (ether) group, not a cyclopropyl ketone.

However, cyclopropyl ethers can undergo acid-catalyzed ring-opening. Protonation of the ether oxygen, followed by nucleophilic attack, can lead to the cleavage of the cyclopropane (B1198618) ring to form a propanol (B110389) derivative. The regioselectivity of the attack would be influenced by the electronic effects of the pyridine ring. Given the electron-withdrawing nature of the picolinonitrile scaffold, the cyclopropoxy group's oxygen is less basic, likely requiring strong acidic conditions for protonation and subsequent ring-opening. No experimental data for such a reaction involving this compound has been found.

Beyond ring-opening, the cyclopropoxy group could potentially be cleaved under harsh reductive conditions or by strong Lewis acids. For example, reagents like boron tribromide (BBr₃) are used to cleave aryl ethers to form phenols. It is conceivable that such a reagent could cleave the cyclopropyl-oxygen bond. However, no literature is available that describes such a functional group interconversion for this specific molecule.

Mechanistic Investigations of Key Reactions of this compound

Detailed mechanistic investigations, including the isolation of intermediates or kinetic and thermodynamic studies, are absent in the scientific literature for this compound. Such studies are typically performed on reactions of broader synthetic interest or for compounds with significant biological or material properties, which does not appear to be the case for this specific intermediate, beyond its role in patent-described syntheses.

No studies elucidating reaction intermediates for the specific transformations outlined (cycloaddition, ring-opening) have been found. For its documented use in Suzuki reactions, the intermediates would be the standard organopalladium species (e.g., oxidative addition complex, transmetalation complex, and reductive elimination complex) characteristic of the catalytic cycle.

There is no available data on the kinetic or thermodynamic parameters for any reaction involving this compound. Such studies would require dedicated experimental analysis (e.g., reaction rate monitoring under various conditions, calorimetry) that has not been published.

Derivatization and Functionalization Strategies Utilizing 6 Bromo 3 Cyclopropoxypicolinonitrile

Construction of Novel Heterocyclic Systems

The functional group handles on 6-bromo-3-cyclopropoxypicolinonitrile make it an ideal precursor for constructing more complex heterocyclic frameworks. The bromo group is amenable to a wide range of cross-coupling reactions, while the nitrile group can participate in cyclization reactions or be transformed into other functional groups.

The synthesis of fused pyridine (B92270) systems is a key area of interest in medicinal chemistry due to the prevalence of these scaffolds in biologically active molecules. nih.gov The this compound scaffold is well-suited for building fused ring systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

One common strategy involves the transformation of the nitrile group in concert with a nucleophilic displacement of a neighboring substituent. For instance, reaction of a pyridine carbonitrile with reagents like hydrazine (B178648) hydrate (B1144303) can yield a hydrazide, which can then undergo intramolecular cyclization to form a pyrazolo-[3,4-b]-pyridine core. nih.gov Similarly, the bromo- and cyano- groups can be utilized in multi-component reactions to construct fused N-heterocyclic rings. nih.govmdpi.com These reactions often proceed through a series of steps including substitution, cyclization, and aromatization to yield the final polycyclic product. The development of synergetic copper/zinc catalysis has enabled one-step annulation reactions to create complex scaffolds like 1H-pyrrolo[3,2-c]quinolines from related 2-amino (hetero)arylnitriles. rsc.org

Fused System General Synthetic Strategy Key Precursor Functional Groups
Pyrido[2,3-d]pyrimidinesReaction with urea, thiourea, or formamide (B127407) after conversion of nitrile.Amino and Nitrile
Pyrazolo[3,4-b]pyridinesIntramolecular cyclization of a hydrazide intermediate. nih.govHydrazide (from Nitrile) and Bromo
1H-pyrrolo[3,2-c]quinolinesSynergistic metal-catalyzed annulation. rsc.orgAmino and Nitrile

This table illustrates general strategies for synthesizing fused pyridine systems, for which this compound is a potential starting material after initial transformations.

Spirocyclic scaffolds, which contain two rings sharing a single atom, have gained significant attention in drug discovery. nih.gov Their inherent three-dimensionality provides a route to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property. researchgate.netbldpharm.com The introduction of a spirocyclic moiety can rigidify a molecule's conformation, potentially improving its binding affinity and selectivity for a biological target. researchgate.netresearchgate.net

The construction of spirocyclic systems from precursors like this compound can be envisioned through multi-step sequences. For example, a related precursor, 6'-Bromo-1'H-spiro-[cyclo-hexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one, highlights the feasibility of incorporating a bromo-pyridopyrimidine core into a spirocyclic framework. nih.gov The synthesis of such molecules typically involves the reaction of a functionalized pyridine with a cyclic ketone or a bifunctional reagent that enables the formation of the second ring around a spiro atom.

Spirocyclic System Example Key Structural Features Significance in Drug Discovery
6'-Bromo-1'H-spiro-[cyclo-hexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one nih.govFused pyridopyrimidine ring system; Cyclohexane ring linked via a spiro carbon.Introduces 3D geometry; potential for novel receptor interactions. bldpharm.com

This table provides an example of a known spirocycle containing a similar bromo-pyridopyrimidine core, demonstrating the potential for creating such structures.

Generation of Molecular Diversity for Chemical Biology Research

Chemical biology relies on diverse collections of small molecules to probe biological functions and identify new therapeutic targets. nih.gov Natural products have historically been a rich source of this diversity, offering complex and varied three-dimensional structures evolved to interact with biological macromolecules. nih.govnih.gov Synthetic chemistry aims to replicate and expand upon this diversity through strategies like Diversity-Oriented Synthesis (DOS), which converts simple starting materials into a wide range of structurally complex products.

This compound is an excellent starting point for generating a focused library of diverse molecules. The three distinct functional regions—the bromo group, the nitrile, and the cyclopropoxy moiety—can be independently or sequentially modified.

Bromo Group: Serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkynyl, or amino substituents.

Nitrile Group: Can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloadditions to form heterocycles like tetrazoles.

Cyclopropoxy Group: While generally stable, it can influence the electronic properties of the pyridine ring and provides a unique steric profile.

By systematically applying different reaction conditions and coupling partners to these sites, a large and diverse library of compounds can be generated from a single, readily accessible starting material. These libraries are invaluable for high-throughput screening campaigns to identify new biologically active agents.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.gov This approach allows chemists to rapidly generate analogues of a lead compound, enabling fine-tuning of its pharmacological properties, such as potency, selectivity, and metabolic stability, without having to re-synthesize the entire molecule from scratch. nih.gov

The this compound core, when incorporated into a larger bioactive molecule, presents ideal handles for LSF. The bromo substituent is particularly well-suited for this purpose. For example, if a molecule containing this core demonstrates promising biological activity, the bromine atom can be readily converted into a variety of other functional groups using well-established palladium-catalyzed cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) at that position. Similarly, the nitrile group can be transformed at a late stage to introduce hydrogen bond donors or acceptors, which can significantly impact target binding. This ability to make precise molecular edits efficiently accelerates the drug discovery process. nih.gov

In-depth Spectroscopic and Analytical Characterization of this compound: Research Perspectives

Advanced analytical techniques are indispensable in modern chemical research for the unambiguous structural elucidation and characterization of novel compounds. For a molecule such as this compound, a combination of spectroscopic and crystallographic methods would be employed to provide a comprehensive understanding of its atomic arrangement, connectivity, and molecular structure. While detailed experimental research findings for this specific compound are not widely published, this article outlines the application of key analytical techniques that are fundamental to its characterization.

Computational and Theoretical Investigations of 6 Bromo 3 Cyclopropoxypicolinonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful tool for predicting the electronic structure and reactivity of molecules. By applying DFT methods to 6-Bromo-3-cyclopropoxypicolinonitrile, researchers could gain a fundamental understanding of its chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. Analysis of the HOMO and LUMO energy levels and their spatial distribution on the this compound framework would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVIndicates the electron-donating ability.
LUMO Energy-Y.YY eVIndicates the electron-accepting ability.
HOMO-LUMO GapZ.ZZ eVRelates to chemical reactivity and stability.

Note: The values presented in this table are purely illustrative and await experimental or computational validation.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would highlight regions of positive and negative potential. The electron-rich areas, typically colored in shades of red, would indicate likely sites for electrophilic attack, such as the nitrogen atom of the nitrile group. Conversely, electron-deficient regions, shown in blue, would be susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. The cyclopropoxy group can rotate, leading to different conformers with varying energies. Conformational analysis would identify the most stable, low-energy conformations of the molecule. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of these conformers over time, providing insights into the molecule's flexibility and how it might interact with other molecules in a solution or biological system.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such predictions would be invaluable in interpreting experimental spectra and confirming the synthesis of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterHypothetical Value
Infrared (IR)C≡N stretch~2230 cm⁻¹
¹³C NMRC-Br~115 ppm
¹H NMRCyclopropyl (B3062369) protons0.8-1.2 ppm

Note: These are example values based on typical functional group frequencies and shifts and would require specific calculations for this molecule.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is crucial for its application in chemical synthesis. Reaction pathway modeling can be used to map out the energy profile of a potential reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Such studies could be used to predict the feasibility of different synthetic routes and to optimize reaction conditions.

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